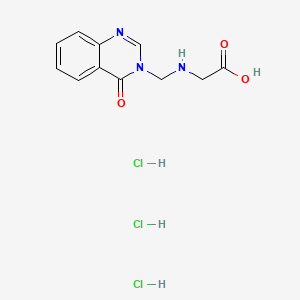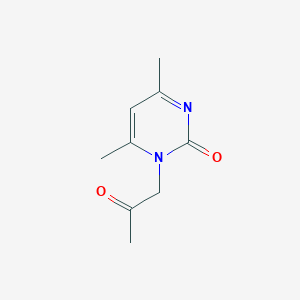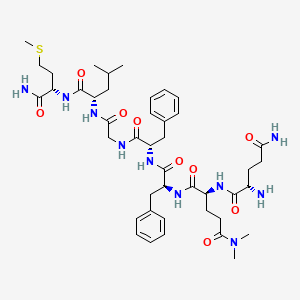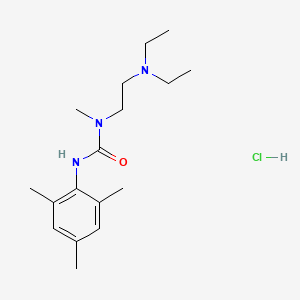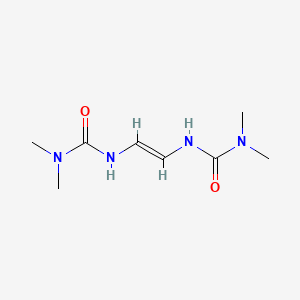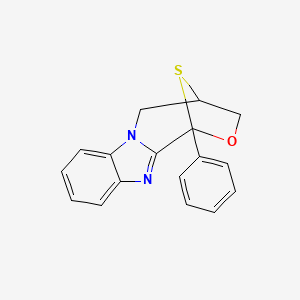
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a benzimidazole derivative with an epoxide and a thiol can lead to the formation of the desired compound. The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the sulfur atom can also facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition. Additionally, the compound’s unique structure allows it to interact with various cellular pathways, potentially modulating signal transduction and gene expression .
類似化合物との比較
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with similar structural features but different functional groups.
4-(Diethylamino)phenyl-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl: A compound with a similar core structure but different substituents.
Uniqueness
4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to the presence of the epithio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .
特性
CAS番号 |
76099-31-5 |
|---|---|
分子式 |
C17H14N2OS |
分子量 |
294.4 g/mol |
IUPAC名 |
1-phenyl-14-oxa-15-thia-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H14N2OS/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2 |
InChIキー |
AMYOXDWJQOVPDQ-UHFFFAOYSA-N |
正規SMILES |
C1C2COC(S2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


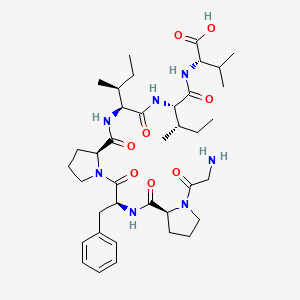
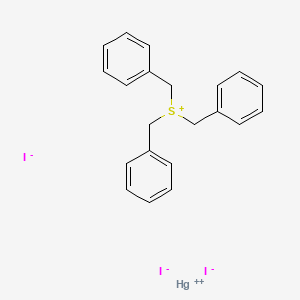

![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
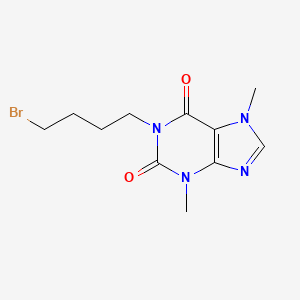

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
